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Compound of Interest

Compound Name: 2-Methoxy-4-vinylphenol

Cat. No.: B3423779

Introduction

2-Methoxy-4-vinylphenol, also known as 4-vinylguaiacol, is a naturally occurring phenolic
compound found in a variety of essential oils and is a significant contributor to the aroma of
many foods and beverages, including beer and roasted coffee. Its chemical structure, featuring
a vinyl group, a hydroxyl group, and a methoxy group on a benzene ring, makes it a valuable
precursor for the synthesis of polymers and other specialty chemicals. A thorough
understanding of its spectroscopic properties is essential for its identification, characterization,
and quality control in various applications. This technical guide provides a comprehensive
overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)
data for 2-methoxy-4-vinylphenol, intended for researchers, scientists, and professionals in
drug development and materials science.

Spectroscopic Data

The following sections present the key spectroscopic data for 2-methoxy-4-vinylphenol,
summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic
compounds. The *H and 3C NMR data provide detailed information about the chemical
environment of the hydrogen and carbon atoms, respectively.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b3423779?utm_src=pdf-interest
https://www.benchchem.com/product/b3423779?utm_src=pdf-body
https://www.benchchem.com/product/b3423779?utm_src=pdf-body
https://www.benchchem.com/product/b3423779?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3423779?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Table 1: *H NMR Spectroscopic Data for 2-Methoxy-4-vinylphenol

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
7.15 d 2H Aromatic protons
6.88-6.72 m 4H Aromatic protons
5.96 - 2H -CH=
5.19-5.01 m 4H =CH:z
3.88 s 6H -OCHs

Solvent: CDCls, Spectrometer Frequency: 400 MHz[1]

Table 2: 13C NMR Spectroscopic Data for 2-Methoxy-4-vinylphenol

Chemical Shift (8) ppm Assighment
151.00 C-0O
150.52 C-O
139.59 Aromatic C
137.77 Aromatic C
137.33 -CH=
121.98 Aromatic C
120.32 Aromatic C
116.15 =CH:z
113.24 Aromatic C
55.89 -OCHs
39.30
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Solvent: DMSO-ds, Spectrometer Frequency: 101 MHz[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The spectrum is typically plotted as transmittance versus
wavenumber.

Table 3: Key IR Absorption Bands for 2-Methoxy-4-vinylphenol

Wavenumber (cm~?) Description

3400-3600 O-H stretch (phenolic)
3000-3100 C-H stretch (aromatic and vinyl)
2850-3000 C-H stretch (methyl)

1600-1650 C=C stretch (vinyl)

1450-1600 C=C stretch (aromatic)
1200-1300 C-O stretch (aryl ether)
900-1000 =C-H bend (vinyl)

Note: The exact peak positions can vary slightly depending on the sampling method (e.g., KBr
pellet, ATR). The provided data is a general representation of the expected absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. The resulting mass spectrum provides information about
the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data for 2-Methoxy-4-vinylphenol (Electron lonization)
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miz Relative Intensity (%) Possible Fragment
150 100 [M]* (Molecular lon)
135 ~50 [M-CHs]*

107 ~30 [M-C2H30]*

77 ~25 [CeHs]*

Source: NIST Mass Spectrometry Data Center[2]

Experimental Protocols

The following are representative experimental protocols for obtaining the spectroscopic data
presented above.

NMR Spectroscopy

e Sample Preparation:

Weigh approximately 5-10 mg of 2-methoxy-4-vinylphenol into a clean, dry NMR tube.

[¢]

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDClz or DMSO-de).

[¢]

Cap the NMR tube and gently agitate until the sample is fully dissolved. Ensure the

[e]

solution is homogeneous and free of any particulate matter.

[e]

For quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be
added.

o Data Acquisition:

o

The NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.[1]

For *H NMR, a standard single-pulse experiment is typically used.

[¢]

For 13C NMR, a proton-decoupled experiment is employed to simplify the spectrum.

[e]

[e]

The instrument is locked onto the deuterium signal of the solvent.
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o Shimming is performed to optimize the homogeneity of the magnetic field.

o The free induction decay (FID) is acquired and then Fourier transformed to obtain the

spectrum.

Infrared (IR) Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common sampling technique for IR spectroscopy that

requires minimal sample preparation.
e Instrument Setup:
o Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

o Record a background spectrum of the empty ATR crystal. This will be subtracted from the

sample spectrum.
e Sample Analysis:

o Place a small amount of liquid or solid 2-methoxy-4-vinylphenol directly onto the ATR

crystal.

o For solid samples, apply pressure using a built-in clamp to ensure good contact between

the sample and the crystal.

o Acquire the IR spectrum. The typical range is 4000-400 cm~1.

Mass Spectrometry (Electron lonization - GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of
volatile compounds like 2-methoxy-4-vinylphenol.

e Sample Preparation:

o Prepare a dilute solution of 2-methoxy-4-vinylphenol in a volatile organic solvent (e.g.,
dichloromethane or methanol).

e GC Separation:
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o Inject a small volume (e.g., 1 pL) of the sample solution into the GC inlet.

o The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary
column.

o The column separates the components of the sample based on their boiling points and
interactions with the stationary phase.

e MS Analysis (Electron lonization):

o As 2-methoxy-4-vinylphenol elutes from the GC column, it enters the ion source of the
mass spectrometer.

o In the ion source, the molecules are bombarded with a high-energy electron beam
(typically 70 eV), causing ionization and fragmentation.

o The resulting ions (the molecular ion and various fragment ions) are accelerated and
separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio
(m/z).

o A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-methoxy-4-vinylphenol.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b3423779?utm_src=pdf-body
https://www.benchchem.com/product/b3423779?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3423779?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sample Preparation

Compound:
2-Methoxy-4-vinylphenol
for NMR for GC-MS for IR
Dissolution in < Dilution in > Neat Sample
Deuterated Solvent Volatile Solvent (Liquid or Solid)
Spectroscopilc Analysis
NMR Spectroscopy Mass Spectrometry
(1H, 3C) (GC-MS)
Data Processing & Interpretation
Y Y Y
NMR Spectrum: Mass Spectrum: IR Spectrum:
Chemical Shifts, — Molecular lon, —{ Functional Group
Multiplicity, Integration Fragmentation Pattern Identification

Conclusion

Structural Elucidation &
Purity Assessment

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of 2-Methoxy-4-vinylphenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3423779#spectroscopic-data-nmr-ir-ms-of-2-
methoxy-4-vinylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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